2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol is a chemical compound that features a pyrazole ring substituted with a bromine atom and a cyclobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol typically involves the reaction of 4-bromo-1H-pyrazole with a suitable cyclobutanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A related compound with similar structural features but lacking the cyclobutanol moiety.
2-(4-Bromo-1H-pyrazol-1-yl)aniline: Another similar compound with an aniline group instead of the cyclobutanol moiety.
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclobutan-1-ol is unique due to the presence of both the brominated pyrazole ring and the cyclobutanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c1-8(12)3-2-7(8)11-5-6(9)4-10-11/h4-5,7,12H,2-3H2,1H3 |
InChI Key |
RJOYLRYKPNMCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1N2C=C(C=N2)Br)O |
Origin of Product |
United States |
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